molecular formula C21H25N3O4S B2707627 N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide CAS No. 922026-55-9

N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide

Cat. No.: B2707627
CAS No.: 922026-55-9
M. Wt: 415.51
InChI Key: JZHSSLLFTWUGDJ-UHFFFAOYSA-N
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Description

N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide is a synthetic small molecule featuring a tetrahydroquinoline (THQ) core substituted with a sulfamoylphenyl group and a branched aliphatic propanamide moiety. The ethyl group at the 1-position of the THQ core and the 2-methylpropanamide side chain are critical for its physicochemical and binding properties, distinguishing it from related analogs.

Properties

IUPAC Name

N-[4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-24-19-11-8-17(13-15(19)5-12-20(24)25)23-29(27,28)18-9-6-16(7-10-18)22-21(26)14(2)3/h6-11,13-14,23H,4-5,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHSSLLFTWUGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Isobutyramide Group: The final step involves the reaction of the sulfonamide-quinoline intermediate with isobutyryl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.

    Industry: The compound is used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The quinoline moiety may also interact with DNA or proteins, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide with structurally related compounds, focusing on substituent effects, synthetic pathways, and biological relevance.

Structural Analogues of the Tetrahydroquinoline Core

Compounds with modifications to the THQ core or its substituents highlight the importance of the ethyl and sulfamoyl groups in the target molecule:

Compound Name Core Modifications Key Substituents Biological Relevance Reference
(S)-N-((R)-1-Acetyl-6-benzyl-1,2,3,4-THQ-4-yl)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamide (4b) Acetyl at 1-position; benzyl at 6-position Aromatic propanamide side chain Mixed-efficacy μ-opioid receptor ligand
(S)-2-Amino-N-((R)-6-benzyl-1-propionyl-THQ-4-yl)-3-(4-hydroxy-2,6-dimethylphenyl)propanamide (4c) Propionyl at 1-position Hydrophobic benzyl and hydrophilic hydroxy-dimethylphenyl groups Enhanced MOR binding affinity
Target Compound Ethyl at 1-position; sulfamoylphenyl at 6-position 2-Methylpropanamide (branched aliphatic chain) Hypothesized improved metabolic stability -
  • Key Observations: The ethyl group at the 1-position of the THQ core in the target compound may reduce metabolic oxidation compared to bulkier substituents (e.g., acetyl or propionyl in 4b/4c) .

Sulfonamide-Containing Analogues

Compounds with sulfonamide/sulfamoyl motifs demonstrate how side-chain modifications influence solubility and target engagement:

Compound Name Sulfonamide/Sulfamoyl Modifications Additional Functional Groups Synthetic Pathway Reference
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamide Oxadiazole-thiazole hybrid Variable phenyl substitutions Multi-step coupling under basic conditions
Target Compound Sulfamoyl linked to THQ and phenyl groups 2-Methylpropanamide Likely involves sulfamoylation of THQ intermediate -
  • Key Observations: The target compound’s sulfamoyl linkage between the THQ core and phenyl group may enhance aqueous solubility compared to sulfanyl-oxadiazole derivatives .

Propanamide Derivatives in Drug Design

Propanamide-containing compounds illustrate the role of aliphatic vs. aromatic side chains:

Compound Name Propanamide Structure Associated Core Purity/Synthetic Yield Reference
N-{9-[(2R,4S,5S)-4-Hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (42) 2-Methylpropanamide Purine-oxolane hybrid 68% purity (LC-MS)
Target Compound 2-Methylpropanamide Tetrahydroquinoline-sulfamoylphenyl Not reported in provided evidence -
  • Key Observations: The 2-methylpropanamide group in the target compound and compound 42 suggests a preference for compact, metabolically stable side chains in diverse scaffolds .

Antimicrobial Sulfonamide Derivatives

While the target compound’s biological activity is unspecified, structurally related sulfonamides highlight substituent-activity relationships:

Compound Name Sulfonamide Structure Antimicrobial Activity (Tested) Reference
Pyrazolo[1,5-a]pyrimidine derivatives (15a,b) Sulfonamidomoiety linked to pyrazolo-pyrimidine Moderate activity against S. aureus and E. coli
Target Compound Sulfamoylphenyl-THQ-propanamide Not reported -
  • Key Observations :
    • The absence of heterocyclic fused rings (e.g., pyrazolo-pyrimidine in 15a,b) in the target compound may limit antimicrobial activity but reduce off-target interactions .

Biological Activity

N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical characteristics, biological properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

The compound's molecular formula is C20H22N2O2C_{20}H_{22}N_{2}O_{2} with a molecular weight of 322.41 g/mol. It features a unique structure combining a tetrahydroquinoline moiety with a sulfamoyl group.

PropertyValue
Molecular Weight322.41 g/mol
Molecular FormulaC20H22N2O2
LogP3.6378
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area38.493 Ų

Antimicrobial Properties

Research indicates that quinoline derivatives, including compounds similar to this compound, exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and has shown promising results in inhibiting their growth. For instance, studies have highlighted the efficacy of related quinoline compounds against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated through various in vitro and in vivo models. It has been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

This compound has also been explored for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The mechanism involves targeting specific molecular pathways that are dysregulated in cancer cells.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

1. Enzyme Inhibition:
The sulfamoyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

2. Modulation of Signaling Pathways:
The compound can modulate key signaling pathways related to inflammation and cell survival, contributing to its therapeutic effects.

3. Interaction with DNA:
Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication processes in rapidly dividing cells such as those found in tumors.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy:
    A study demonstrated that the compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Activity:
    In an animal model of arthritis, treatment with the compound resulted in a marked reduction in joint swelling and inflammatory markers compared to controls.
  • Anticancer Potential:
    In vitro experiments showed that the compound inhibited the growth of several cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis and cell cycle arrest at the G1 phase.

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